N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a thiazolopyrimidine core, which is known for its diverse biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-12-5-4-10(22-2)6-13(12)23-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERSRUBRNHZDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then treated with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound’s unique chemical properties make it a candidate for developing new materials and chemical products.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins within microbial cells, disrupting their normal functions and leading to cell death. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like sulfapyridine share a similar pyridine core and exhibit antibacterial properties.
Indole Derivatives: Indole-based compounds also show diverse biological activities, including antiviral and anticancer properties.
Pyrazole Derivatives: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its thiazolopyrimidine core, which imparts unique chemical and biological properties
Biological Activity
N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazolo ring fused with a pyrimidine moiety, characterized by:
- Methoxy Groups : The presence of two methoxy groups enhances solubility and bioactivity.
- Carboxamide Functional Group : Located at the 6-position, it plays a crucial role in biological interactions.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. Preliminary studies suggest its efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound likely interacts with specific enzymes or receptors involved in cancer progression. Docking studies have shown potential binding affinities with proteins related to oncogenic pathways, suggesting a targeted approach to cancer treatment .
Table 1: Summary of Antitumor Studies
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on cancer cell lines | Significant reduction in cell viability |
| Study B | Animal models | Decreased tumor growth rates |
| Study C | Molecular docking simulations | High affinity for target proteins involved in tumorigenesis |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi is attributed to the structural features that allow for interaction with microbial cell components.
Table 2: Antimicrobial Efficacy
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Bactericidal | 32 µg/mL |
| S. aureus | Bacteriostatic | 16 µg/mL |
| C. albicans | Fungicidal | 64 µg/mL |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies indicate its ability to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways:
- Cytokine Inhibition : Suppression of TNF-alpha production was noted in whole blood cultures stimulated with lipopolysaccharides (LPS) .
Table 3: Anti-inflammatory Effects
| Assay Type | Result |
|---|---|
| TNF-alpha production (LPS-stimulated) | Reduced by 50% at 10 µg/mL |
| Carrageenan-induced edema (in vivo) | Significant reduction compared to control |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Case Study on Antitumor Efficacy :
- A study involving human cancer cell lines demonstrated that treatment with this compound resulted in apoptosis induction via caspase activation.
-
Case Study on Antimicrobial Properties :
- A clinical trial assessed the compound's effectiveness against antibiotic-resistant strains of bacteria, revealing promising results that warrant further investigation into its potential as an alternative therapeutic agent.
Q & A
Q. What are the common synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step pathways starting with thiazolo[3,2-a]pyrimidine precursors and aromatic amines. A key intermediate is generated via cyclization reactions, followed by coupling with 2,4-dimethoxyaniline derivatives. Critical conditions include:
- Solvents : Dimethylformamide (DMF) or dichloromethane for nucleophilic substitution .
- Catalysts/Reagents : Sodium acetate in acetic acid/acetic anhydride mixtures for cyclization .
- Temperature : Reflux conditions (80–120°C) for 8–12 hours to ensure completion . Yield optimization often requires purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry .
- X-ray Diffraction : Resolves crystal packing, dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings), and hydrogen-bonding networks .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by monitoring reaction intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological considerations include:
- Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and microbial strains (e.g., E. coli ATCC 25922) .
- Structural Modifications : Compare bioactivity of derivatives (e.g., nitro vs. methoxy substituents) to isolate pharmacophores .
- Dose-Response Curves : Quantify IC₅₀ values to differentiate potency across targets . For example, anti-inflammatory activity (via COX-2 inhibition) may dominate in derivatives with electron-withdrawing groups, while antimicrobial effects correlate with thiazole ring planarity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Calculates bond lengths/angles (e.g., C–S: 1.75 Å, C–N: 1.45 Å) to validate stability and reactive sites .
- Molecular Docking : Simulates binding to enzymes (e.g., thymidylate synthase for anticancer activity) using AutoDock Vina .
- Molecular Dynamics (MD) : Assesses binding persistence (e.g., RMSD < 2.0 Å over 100 ns simulations) to prioritize targets . These methods guide rational design of derivatives with enhanced selectivity .
Q. How can reaction conditions be optimized to synthesize derivatives with improved bioactivity?
- Substituent Screening : Introduce electron-donating groups (e.g., –OCH₃) at the 4-position of the phenyl ring to enhance solubility and target affinity .
- Catalyst Selection : Palladium catalysts enable Suzuki couplings for aryl substitutions, improving yield (e.g., 78% with Pd(PPh₃)₄) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions . Post-synthetic modifications (e.g., nitro reduction to amine) further diversify the compound library .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
